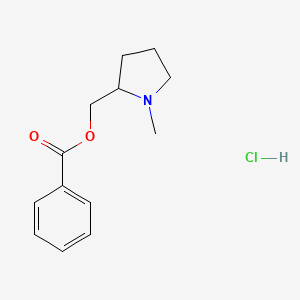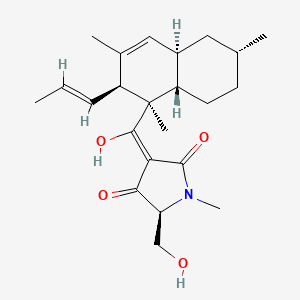
Quinoline, 6-bromo-2-ethenyl-
Descripción general
Descripción
Quinoline, 6-bromo-2-ethenyl- is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have various applications in medicinal, synthetic organic chemistry, and industrial chemistry . Quinoline, 6-bromo-2-ethenyl- is a yellowish-brown powder used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-bromo-2-ethenyl-, can be achieved through various methods. Some common synthetic routes include:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene or arsenic acid.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves greener and more sustainable chemical processes. These methods include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.
Solvent-Free Reactions: This method involves carrying out reactions without the use of solvents, reducing waste and environmental impact.
Ionic Liquid-Mediated Reactions: This method uses ionic liquids as solvents, which can be recycled and reused.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 6-bromo-2-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Quinoline, 6-bromo-2-ethenyl- can lead to the formation of quinoline N-oxide derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 6-bromo-2-ethenyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are used in the development of antimalarial, antimicrobial, antiviral, and anticancer agents.
Biological Research: Quinoline derivatives are used as probes to study biological processes and as inhibitors of enzymes and receptors.
Industrial Applications: Quinoline derivatives are used in the production of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of Quinoline, 6-bromo-2-ethenyl- involves its interaction with molecular targets and pathways in biological systems. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Additionally, quinoline derivatives can inhibit various enzymes and receptors, leading to their therapeutic effects .
Comparación Con Compuestos Similares
Quinoline, 6-bromo-2-ethenyl- can be compared with other similar compounds, such as:
Quinoxaline: A nitrogen-containing heterocyclic compound with various pharmaceutical and industrial applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties and applications.
Cinnoline: A nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Quinoline, 6-bromo-2-ethenyl- is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
6-bromo-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPIUQFSRSCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)





![Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)](/img/structure/B1437131.png)

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)





